molecular formula C26H22BrNO4 B11133206 7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11133206
M. Wt: 492.4 g/mol
InChI Key: PHFJQGXJSQLFOS-UHFFFAOYSA-N
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Description

This compound features a unique structure that combines a brominated aromatic ring, a tert-butylphenyl group, a furan-2-ylmethyl moiety, and a dihydrochromeno[2,3-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dihydrochromeno[2,3-c]pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

    Attachment of the tert-Butylphenyl Group: This can be done through Friedel-Crafts alkylation using tert-butylbenzene and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Furan-2-ylmethyl Moiety: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups in the dihydrochromeno[2,3-c]pyrrole core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions, Lewis acids for Friedel-Crafts alkylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione derivatives, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical modifications makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-(4-methylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Bromo-1-(4-tert-butylphenyl)-2-(thiophen-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

Compared to similar compounds, 7-Bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to the presence of the tert-butylphenyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it unique in its class.

Properties

Molecular Formula

C26H22BrNO4

Molecular Weight

492.4 g/mol

IUPAC Name

7-bromo-1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22BrNO4/c1-26(2,3)16-8-6-15(7-9-16)22-21-23(29)19-13-17(27)10-11-20(19)32-24(21)25(30)28(22)14-18-5-4-12-31-18/h4-13,22H,14H2,1-3H3

InChI Key

PHFJQGXJSQLFOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br

Origin of Product

United States

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